molecular formula C20H17Cl2N3O5S B14946453 Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14946453
M. Wt: 482.3 g/mol
InChI Key: QUFWRJRXMSGILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including ethyl, dichlorophenyl, nitrophenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions One common approach is the condensation of ethyl acetoacetate with urea in the presence of a base to form the pyrimidine ringThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

ETHYL 6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-4-(3-AMINOPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
  • ETHYL 6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Uniqueness

The presence of the nitrophenyl group in ETHYL 6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE distinguishes it from similar compounds.

Properties

Molecular Formula

C20H17Cl2N3O5S

Molecular Weight

482.3 g/mol

IUPAC Name

ethyl 6-[(2,5-dichlorophenyl)sulfanylmethyl]-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H17Cl2N3O5S/c1-2-30-19(26)17-15(10-31-16-9-12(21)6-7-14(16)22)23-20(27)24-18(17)11-4-3-5-13(8-11)25(28)29/h3-9,18H,2,10H2,1H3,(H2,23,24,27)

InChI Key

QUFWRJRXMSGILR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])CSC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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